An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1,2-thiazole-5-sulfonamide
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1,2-thiazole-5-sulfonamide
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 3-Methyl-1,2-thiazole-5-sulfonamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delineates its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it presents a detailed, field-proven protocol for its synthesis and characterization, discusses its chemical reactivity and stability, and explores its potential as a pharmacologically active agent, particularly in the context of enzyme inhibition. The guide is structured to deliver not only factual data but also the underlying scientific rationale for experimental design and interpretation, serving as a vital resource for scientists engaged in the discovery of novel therapeutics.
Introduction
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized with a sulfonamide moiety—a group renowned for its therapeutic applications since the advent of sulfa drugs—the resulting architecture offers a compelling platform for drug design. 3-Methyl-1,2-thiazole-5-sulfonamide belongs to this promising class of compounds. The sulfonamide group (—SO₂NH₂) is a key pharmacophore known to act as a zinc-binding group, enabling the potent inhibition of metalloenzymes such as carbonic anhydrases (CAs)[1]. The isothiazole ring system itself is found in various biologically active agents, contributing to antiviral, anti-inflammatory, and immunotropic properties[2][3].
This guide aims to consolidate the available technical information on 3-Methyl-1,2-thiazole-5-sulfonamide, provide expert insights into its chemical behavior, and furnish researchers with practical methodologies for its synthesis and analysis. By understanding its core chemical properties, from electronic structure to reactivity, scientists can better leverage this molecule as a building block for developing novel, highly selective therapeutic agents.
Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The formal IUPAC name for this compound is 3-Methyl-1,2-thiazole-5-sulfonamide. It is critical to distinguish it from its isomer, 3-methyl-1,3-thiazole-5-sulfonamide, as the arrangement of heteroatoms in the ring (1,2- vs. 1,3-) fundamentally alters its electronic properties and reactivity. The 1,2-thiazole is commonly referred to as isothiazole[4].
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Caption: Chemical structure of 3-Methyl-1,2-thiazole-5-sulfonamide.
Key Identifiers and Properties
Quantitative data for this specific molecule is scarce in the literature. The table below summarizes its key identifiers and includes predicted values or data from closely related analogs to provide a functional baseline for researchers. The choice to reference analogs like 2-Methyl-1,3-thiazole-5-sulfonamide is based on shared functional groups and similar molecular weight, which often lead to comparable physicochemical properties[5].
| Property | Value / Predicted Value | Source / Rationale |
| CAS Number | 1022128-99-9 | Vendor Data |
| Molecular Formula | C₄H₆N₂O₂S₂ | Calculated |
| Molecular Weight | 178.23 g/mol | Calculated |
| Appearance | White to pale yellow solid | Predicted based on analogs |
| Melting Point | ~165-175 °C (decomposes) | Inferred from 2-Methyl-1,3-thiazole-5-sulfonamide (168–170°C)[5] |
| LogP (Octanol-Water) | ~1.5 - 2.0 | Inferred from 2-Methyl-1,3-thiazole-5-sulfonamide (1.8)[5] |
| Aqueous Solubility | Moderately low | Predicted based on LogP and presence of H-bonding groups |
| pKa (Sulfonamide) | ~8.0 - 9.5 | Inferred from heterocyclic sulfonamides[6][7] |
Synthesis and Characterization
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide is not widely reported, necessitating a rational design based on established isothiazole chemistry. A logical approach involves the construction of the isothiazole ring followed by functionalization at the C5 position.
The core challenge is the formation of the S-N bond characteristic of the isothiazole ring. A reliable method involves the oxidative cyclization of a β-iminothioamide precursor[8][9]. This precursor can be derived from readily available starting materials. Once the 5-amino-3-methylisothiazole is formed, the amino group can be converted to the desired sulfonamide via a Sandmeyer-type reaction sequence, involving diazotization followed by reaction with sulfur dioxide and subsequent amination.
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Caption: Retrosynthetic analysis for 3-Methyl-1,2-thiazole-5-sulfonamide.
Detailed Experimental Protocol
This protocol is a robust, multi-step synthesis designed for high yield and purity, based on established chemical transformations for isothiazoles and sulfonamides[8][10][11].
Step 1: Synthesis of 5-Amino-3-methylisothiazole
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Rationale: This step builds the core heterocyclic ring via oxidative S-N bond formation. The use of an oxidizing agent like chloramine on a thioamide precursor is a classic and effective method[8].
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Procedure: a. Prepare a fresh solution of chloramine by adding a solution of sodium hypochlorite (1.05 eq) to an ice-cold solution of aqueous ammonia (1.2 eq). b. To this freshly prepared chloramine solution, add powdered β-iminothiobutyramide (1.0 eq) portion-wise, maintaining the temperature below 10 °C. c. Stir the reaction mixture vigorously for 2-3 hours at room temperature. Monitor the reaction completion by Thin Layer Chromatography (TLC). d. Upon completion, extract the aqueous solution with ethyl acetate (3 x 50 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-amino-3-methylisothiazole, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Methylisothiazole-5-sulfonyl chloride
-
Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a sulfonyl chloride. The diazonium salt intermediate is highly reactive and must be handled at low temperatures.
-
Procedure: a. Dissolve crude 5-amino-3-methylisothiazole (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid at 0 °C. b. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly between 0-5 °C to form the diazonium salt. c. In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride (catalyst). d. Add the cold diazonium salt solution slowly to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed. e. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. f. Pour the reaction mixture onto crushed ice and extract with dichloromethane. g. Dry the organic layer and evaporate the solvent to yield the crude sulfonyl chloride.
Step 3: Synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide
-
Rationale: This is a standard conversion of a sulfonyl chloride to a primary sulfonamide using an ammonia source.
-
Procedure: a. Dissolve the crude 3-methylisothiazole-5-sulfonyl chloride in acetone at 0 °C. b. Bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise until the solution is basic. c. Stir for 1 hour at room temperature. d. Remove the acetone under reduced pressure. e. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 3-Methyl-1,2-thiazole-5-sulfonamide.
Purification and Validation
The final product should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Purity should be assessed by High-Performance Liquid Chromatography (HPLC). The structure must be validated using spectroscopic methods as detailed in the following section.
Spectroscopic Profile
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¹H NMR (Proton NMR): The spectrum is expected to be simple.
-
A singlet at ~2.4-2.6 ppm corresponding to the three protons of the C3-methyl group.
-
A singlet at ~7.5-7.8 ppm for the lone proton on the isothiazole ring at the C4 position.
-
A broad singlet between ~7.0-7.5 ppm for the two protons of the sulfonamide (—SO₂NH₂) group, which is exchangeable with D₂O[12].
-
-
¹³C NMR (Carbon NMR):
-
The methyl carbon (C3-CH₃) should appear at ~15-20 ppm.
-
The C4 carbon of the ring is expected around ~120-130 ppm.
-
The quaternary carbons, C3 and C5, will be further downfield, likely in the range of ~150-170 ppm, due to their attachment to heteroatoms[13].
-
-
Infrared (IR) Spectroscopy:
-
Two distinct stretching bands for the N-H bonds of the primary sulfonamide at ~3350 and ~3250 cm⁻¹.
-
Asymmetric and symmetric S=O stretching bands, characteristic of sulfonamides, at ~1350 cm⁻¹ and ~1160 cm⁻¹, respectively.
-
C-H stretching from the methyl and aromatic ring protons around 2900-3100 cm⁻¹.
-
C=N and C=C stretching vibrations from the isothiazole ring in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 178 under Electron Ionization (EI) conditions.
-
Key Fragmentation Pathways: A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da), which can occur via rearrangement[14]. Another common fragmentation is the cleavage of the C5-S bond.
-
Chemical Reactivity and Stability
Acidity of the Sulfonamide Proton (pKa)
The sulfonamide (—SO₂NH—) proton is acidic due to the strong electron-withdrawing nature of the two adjacent sulfonyl oxygens, which stabilize the resulting conjugate base (sulfonamidate anion). For heterocyclic sulfonamides, the pKa typically falls in the range of 8.0 to 9.5[6][7]. This acidity is a cornerstone of their mechanism of action as carbonic anhydrase inhibitors, where the deprotonated anion coordinates to the zinc ion in the enzyme's active site[17]. The electron-withdrawing character of the isothiazole ring is expected to maintain the pKa within this range, making the molecule significantly ionized at physiological pH. Computational models show a strong correlation between S-N bond lengths and pKa, providing a powerful predictive tool[18][19][20].
Reactivity of the Isothiazole Ring
The isothiazole ring is an electron-deficient aromatic system. This generally makes it resistant to electrophilic aromatic substitution unless activated by electron-donating groups. The most likely position for electrophilic attack would be C4, which is less electron-deficient than C3 and C5. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly if a good leaving group is present. The C2 proton of the related 1,3-thiazole is known to be acidic and can be deprotonated by strong bases[21]. While the isothiazole ring lacks a C2 proton, the C4 proton could potentially be removed by a very strong base, creating a nucleophilic center for reaction with electrophiles.
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Caption: Key reactive sites on 3-Methyl-1,2-thiazole-5-sulfonamide.
Stability and Degradation
3-Methyl-1,2-thiazole-5-sulfonamide is expected to be a chemically stable, solid compound under standard laboratory conditions. The aromatic isothiazole ring confers significant stability. Potential degradation pathways could include hydrolysis of the sulfonamide bond under harsh acidic or basic conditions, although this is generally a robust functional group. It is also sensitive to strong reducing agents that could cleave the S-N bond of the isothiazole ring.
Applications in Drug Discovery
The Isothiazole-Sulfonamide Pharmacophore
The combination of an isothiazole ring and a sulfonamide group creates a powerful pharmacophore with potential for multiple biological applications. Thiazole and isothiazole derivatives are known to possess a wide spectrum of activities, including antimicrobial, antifungal, antitumor, and antiviral effects[22][23][24]. The sulfonamide moiety is the quintessential zinc-binding group for inhibiting metalloenzymes[17].
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Caption: Pharmacophore model of 3-Methyl-1,2-thiazole-5-sulfonamide.
Potential Biological Targets
-
Carbonic Anhydrases (CAs): This is the most prominent target class for aromatic sulfonamides. CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer[1][25][26]. The primary sulfonamide group of 3-Methyl-1,2-thiazole-5-sulfonamide is ideally suited to bind to the catalytic zinc ion in the active site of CA isoforms. The isothiazole ring can then be modified to achieve selectivity for specific isoforms, such as the tumor-associated CA IX[26][27].
-
Antimicrobial Targets: Sulfonamides historically function as antibacterial agents by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. While resistance is an issue, novel sulfonamide structures are continually being explored. The isothiazole core itself contributes to antimicrobial activity, and hybrid molecules often show enhanced potency[22][28][29].
-
Kinases: While not a classic kinase inhibitor scaffold, some sulfonamide-containing molecules have shown activity against protein kinases, where the sulfonamide can form key hydrogen bonds within the ATP-binding pocket.
Conclusion
3-Methyl-1,2-thiazole-5-sulfonamide is a heterocyclic compound with a chemical profile that makes it highly attractive for further investigation in drug discovery. Its synthesis is achievable through rational, multi-step procedures based on established isothiazole chemistry. The molecule's key features—an acidic sulfonamide proton, a stable aromatic isothiazole core, and distinct reactive sites—provide a solid foundation for its use as a scaffold. The potent zinc-binding capability of the sulfonamide group, combined with the biological relevance of the isothiazole ring, positions this compound and its future derivatives as promising candidates for the development of novel enzyme inhibitors targeting diseases ranging from cancer to microbial infections. This guide provides the foundational chemical knowledge necessary for researchers to confidently synthesize, characterize, and derivatize this valuable molecule.
References
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Bozdag, M., et al. (2019). The pKa values of the sulfonamides studied. ResearchGate. Available at: [Link]
-
Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Available at: [Link]
-
Caine, B. A., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available at: [Link]
-
Akocak, S., et al. (2017). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Taylor & Francis Online. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed Central. Available at: [Link]
-
Caine, B. A., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Examples of reported sulphonamides as carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Gierczyk, B., et al. (2003). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]
-
Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Available at: [Link]
-
Szostak, M., et al. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Semantic Scholar. Available at: [Link]
-
Gierczyk, B., et al. (2022). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. ResearchGate. Available at: [Link]
-
Vlase, L., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. Available at: [Link]
-
A. F. M. M. Rahman, T. S. R. Chowdhury. (2018). The chemistry of isothiazoles. ResearchGate. Available at: [Link]
-
Zaikin, V. G., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]
-
Unknown. (Date unknown). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
Wikipedia. (Date unknown). Isothiazole. Wikipedia. Available at: [Link]
-
Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]
-
Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Glisic, B., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central. Available at: [Link]
-
Wang, T., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
-
El-Faham, A., et al. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and. Semantic Scholar. Available at: [Link]
-
Kumar, S., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
-
Schneider, K., et al. (2015). A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journals. Available at: [Link]
-
Ghorab, M. M., et al. (2011). Synthesis of Certain New Thiazole Derivatives Bearing a Sulfonamide Moiety with Expected Anticancer and Radiosensitizing Activities. ResearchGate. Available at: [Link]
- Adams, A., et al. (1959). 5-amino-3-methyl-isothiazole and process. Google Patents.
-
De Oliveira Silva, A., et al. (2019). Recent advances in the synthesis of isothiazoles. ResearchGate. Available at: [Link]
-
Leechaisit, P., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. Available at: [Link]
-
Siddiqui, H. L., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Semantic Scholar. Available at: [Link]
-
De Oliveira Silva, A., et al. (2019). Synthesis of 3‐amino‐5‐arylisothiazoles from propynenitriles or... ResearchGate. Available at: [Link]
-
Li, X., et al. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. PubMed. Available at: [Link]
-
Sayed, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
El-Metwaly, A. M., et al. (2018). Novel Thiazole Derived Sulfonamide-Schiff Bases: Green Synthesis and Biological Evaluation. IOSR Journal of Applied Chemistry. Available at: [Link]
Sources
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothiazole - Wikipedia [en.wikipedia.org]
- 5. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. article.sapub.org [article.sapub.org]
- 16. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jchemrev.com [jchemrev.com]
- 24. mdpi.com [mdpi.com]
- 25. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. iosrjournals.org [iosrjournals.org]

